2-Butyl-3,5-(and 3,6)-dimethyl pyrazine
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Overview
Description
2-Butyl-3,5-(and 3,6)-dimethyl pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is known for its distinctive odor and is often used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine typically involves the reaction of appropriate alkyl-substituted pyrazines with butylating agents under controlled conditions. One common method is the alkylation of 3,5-dimethylpyrazine with butyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3,5-(and 3,6)-dimethyl pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while reduction can produce dihydropyrazines. Substitution reactions result in a variety of functionalized pyrazine derivatives.
Scientific Research Applications
2-Butyl-3,5-(and 3,6)-dimethyl pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazine: A precursor in the synthesis of 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine.
2,3-Dimethylpyrazine: Another pyrazine derivative with similar structural features.
2-Ethyl-3,5-dimethylpyrazine: A compound with similar odor properties used in the flavor industry.
Uniqueness
This compound is unique due to its specific butyl and methyl substitutions, which confer distinct chemical and sensory properties. Its unique odor profile makes it particularly valuable in the flavor and fragrance industry.
Properties
CAS No. |
72797-18-3 |
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Molecular Formula |
C20H32N4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-butyl-3,5-dimethylpyrazine;3-butyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/2C10H16N2/c1-4-5-6-10-9(3)12-8(2)7-11-10;1-4-5-6-10-9(3)11-7-8(2)12-10/h2*7H,4-6H2,1-3H3 |
InChI Key |
CULICICRMHBQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CN=C1C)C.CCCCC1=NC=C(N=C1C)C |
Origin of Product |
United States |
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